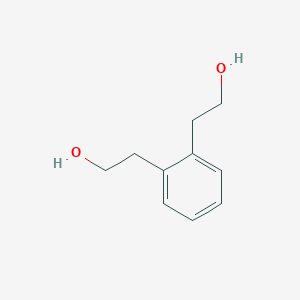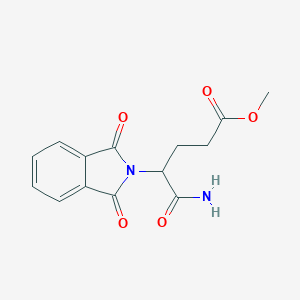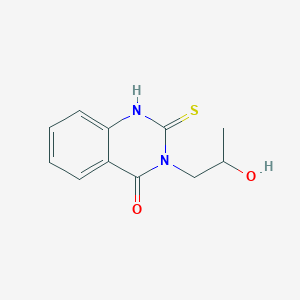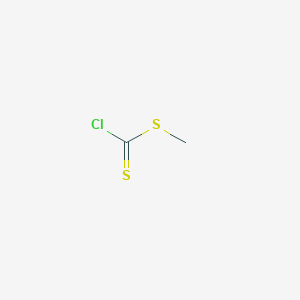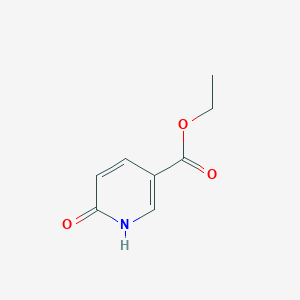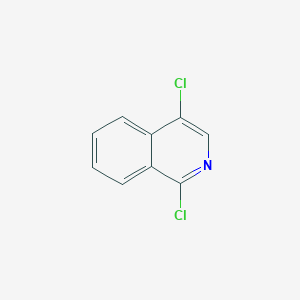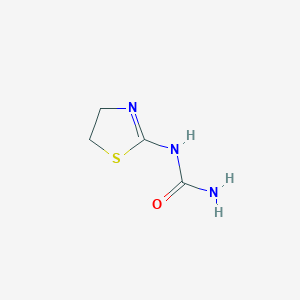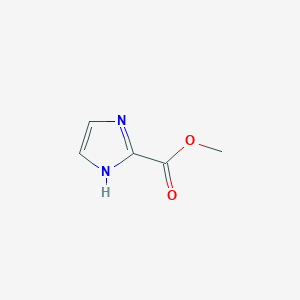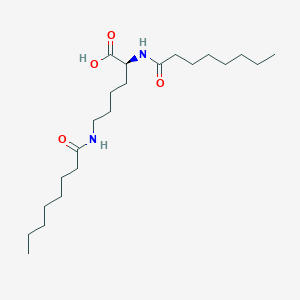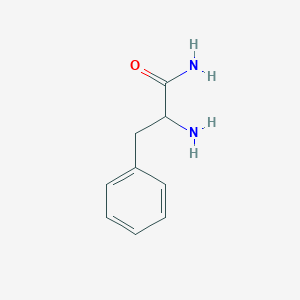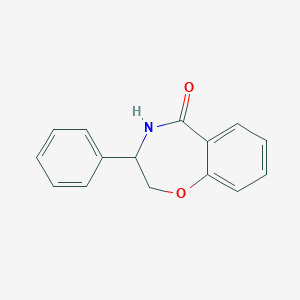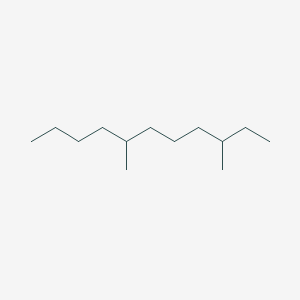
3,7-Dimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylundecane is a hydrocarbon compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. 3,7-Dimethylundecane is a highly branched compound that is commonly used in the synthesis of various organic compounds.
科学的研究の応用
Pest Management in Forestry : 3,7-Dimethylundecane derivatives, such as 3,7-dimethylundecan-2-ol, have been studied for their role as sex pheromone precursors among pine sawflies, which are significant pests in pine forests. Research has focused on the stereochemical determination of these compounds for their potential use in environmentally friendly pest control strategies (Bång, Hedenström, & Anderbrant, 2012).
Synthesis of Biochemical Compounds : 3,7-Dimethylundecane has been used in the synthesis of complex biochemical compounds. For example, it has been involved in creating potential bifunctional mimics of transaminases, which are enzymes critical in amino acid metabolism (Wu & Ahlberg, 1992).
Electrocatalytic Oxidation Studies : Derivatives of 3,7-Dimethylundecane have been used in the development of chemically modified electrodes for the electrocatalytic oxidation of biological molecules, such as nicotinamide adenine dinucleotide (NADH), which is essential in cellular metabolic processes (Persson, 1990).
Lipase Catalysis in Chemical Synthesis : Research has explored the use of 3,7-Dimethylundecane in lipase-catalyzed chemical processes, particularly in synthesizing compounds used in pheromones for pest management (Lundh, Smitt, & Hedenström, 1996).
Synthesis of Cluster Molecules for Biological Labeling : Studies have involved the use of 3,7-Dimethylundecane derivatives in the synthesis of complex cluster molecules, potentially useful for labeling biological macromolecules in electron microscopy (Yang & Frey, 1984).
特性
CAS番号 |
17301-29-0 |
|---|---|
製品名 |
3,7-Dimethylundecane |
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
3,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(4)11-8-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChIキー |
QQWXDSCYXKZATG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCC(C)CC |
正規SMILES |
CCCCC(C)CCCC(C)CC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



